PhD2 -

PhD2

Catalog Number: EVT-244855
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PHD2 is classified under the prolyl hydroxylase domain family, which includes three isoforms: PHD1, PHD2, and PHD3. Among these, PHD2 is the most evolutionarily conserved and is considered the primary regulator of HIF-1α levels in mammalian cells. The enzyme's activity is strictly dependent on molecular oxygen and is influenced by various factors, including its expression levels and the presence of specific inhibitors .

Synthesis Analysis

Methods and Technical Details

PHD2 can be synthesized through recombinant DNA technology, where the gene encoding PHD2 is cloned into an expression vector and introduced into host cells, typically Escherichia coli or mammalian cell lines. The following steps outline the synthesis process:

  1. Gene Cloning: The PHD2 gene is amplified using polymerase chain reaction (PCR) and inserted into a suitable expression vector.
  2. Transformation: The recombinant plasmid is introduced into competent E. coli cells via heat shock or electroporation.
  3. Protein Expression: Transformed cells are cultured in selective media to promote protein expression, often induced by IPTG (isopropyl β-D-1-thiogalactopyranoside).
  4. Purification: The expressed protein is harvested and purified using affinity chromatography techniques that exploit tags (e.g., His-tag) added during cloning.
  5. Characterization: Purified PHD2 can be characterized through techniques such as SDS-PAGE and mass spectrometry to confirm its identity and purity .
Molecular Structure Analysis

Structure and Data

PHD2 consists of 426 amino acids and features a C-terminal hydroxylase domain responsible for its enzymatic activity. The structure includes:

  • Active Site: Contains iron ions essential for catalytic activity.
  • Hydroxylase Domain: Responsible for hydroxylating proline residues on HIF-1α.
  • Regulatory Elements: Various regions that modulate its interaction with substrates and inhibitors.

Crystallographic studies have revealed that the active site of PHD2 is highly conserved among species, underscoring its importance in biological processes related to oxygen sensing .

Chemical Reactions Analysis

Reactions and Technical Details

PHD2 catalyzes the hydroxylation of specific proline residues (P402 and P564) on HIF-1α under normoxic conditions. This reaction involves:

  1. Substrate Binding: HIF-1α binds to PHD2 at its active site.
  2. Oxygen Utilization: Molecular oxygen is incorporated into the substrate during hydroxylation.
  3. Product Formation: Hydroxylated HIF-1α is recognized by von Hippel-Lindau protein, leading to ubiquitination and subsequent degradation by the proteasome.

This enzymatic activity effectively regulates HIF-1α levels in response to oxygen availability, ensuring proper cellular adaptation to hypoxia .

Mechanism of Action

Process and Data

The mechanism by which PHD2 regulates HIF-1α involves several key steps:

  1. Oxygen Sensing: Under high oxygen conditions, PHD2 hydroxylates proline residues on HIF-1α.
  2. Degradation Pathway Activation: Hydroxylated HIF-1α binds to von Hippel-Lindau protein, which recruits E3 ubiquitin ligases.
  3. Proteasomal Degradation: Ubiquitinated HIF-1α is targeted for degradation by the proteasome, reducing its levels in the cell.

In hypoxic conditions, PHD2 activity decreases due to limited oxygen availability, leading to stabilization of HIF-1α, which translocates to the nucleus to activate genes involved in angiogenesis and metabolic adaptation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PHD2 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 48 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications.
  • Solubility: Soluble in aqueous buffers commonly used for protein purification.

The enzyme's activity is influenced by pH (optimal around neutral) and temperature (optimal around 37°C). Inhibitors such as dimethyloxalylglycine can significantly affect its catalytic function .

Applications

Scientific Uses

PHD2 has significant implications in various scientific fields:

  • Cancer Research: Understanding its role in tumor biology helps develop therapies targeting hypoxia pathways.
  • Metabolic Disorders: Insights into its function can lead to treatments for obesity-related conditions by modulating brown adipose tissue thermogenesis.
  • Gene Therapy: Targeting PHD2 may enhance therapeutic strategies for diseases associated with hypoxia or abnormal HIF signaling.

Research continues to explore novel inhibitors of PHD2 as potential therapeutic agents for various diseases linked to dysregulated oxygen sensing .

Molecular Biology of PHD2 in Oxygen-Sensing Pathways

Role in Hypoxia-Inducible Factor (HIF) Regulation and Degradation

Prolyl hydroxylase domain protein 2 (PHD2/Egln1) is the primary cellular oxygen sensor regulating the stability of hypoxia-inducible factor alpha (HIF-α) subunits. Under normoxic conditions, PHD2 hydroxylates specific proline residues (Pro402/Pro564 in HIF-1α; Pro405/Pro531 in HIF-2α) within the oxygen-dependent degradation domain (ODDD) of HIF-α. This post-translational modification enables recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to polyubiquitination and proteasomal degradation of HIF-α [1] [3]. Genetic deletion of PHD2 in mice causes embryonic lethality due to severe placental and cardiac defects linked to uncontrolled HIF activation, whereas PHD1 or PHD3 knockout mice are viable, underscoring PHD2's non-redundant role [1] [9].

Table 1: Phenotypic Consequences of PHD2 Loss

SystemConsequenceMechanism
Embryonic developmentLethality (E12.5–E14.5)Placental vascular defects, myocardial underdevelopment
Adult hematopoiesisPolycythemia (hematocrit ↑ 80%)EPO induction (230-fold) and extramedullary hematopoiesis
Tumor microenvironmentVariable pro/anti-tumor effectsContext-dependent HIF-1α vs. HIF-2α stabilization

[1] [4] [9]

Mechanistic Insights into PHD2-Mediated HIF-α Hydroxylation

PHD2 belongs to the Fe²⁺- and 2-oxoglutarate (2-OG)-dependent dioxygenase superfamily. Its catalytic domain contains a conserved HXD…H motif coordinating Fe²⁺ essential for enzymatic activity. Molecular oxygen is split during hydroxylation, with one atom incorporated into HIF-α proline and the other into succinate (derived from 2-OG) [1] [8]. PHD2 has a relatively low affinity for O₂ (Km ≈ 230–250 µM), making it exquisitely sensitive to oxygen fluctuations. Consequently, enzyme activity decreases proportionally under hypoxia, allowing HIF-α accumulation [1] [9]. Non-HIF substrates like cyclin D1 and ATF4 have been proposed, but their physiological relevance remains debated compared to HIF-α [4] [9].

Table 2: Biochemical Properties of PHD2

ParameterCharacteristicFunctional Implication
O₂ affinity (Km)230–250 µMPrimary cellular O₂ sensor
CofactorsFe²⁺, 2-oxoglutarate, ascorbateTargetable by small-molecule inhibitors
Subcellular localizationPredominantly cytoplasmicNuclear exclusion signal regulates HIF access
Key inhibitorsSuccinate/fumarate (TCA metabolites)Competitive 2-OG antagonism in cancers

[1] [8] [9]

Isoform-Specific Functions: Comparative Analysis of PHD1, PHD2, and PHD3

While all three PHD isoforms hydroxylate HIF-α, they exhibit distinct expression patterns, substrate preferences, and hypoxic induction:

  • PHD2: Ubiquitously expressed; highest Km for O₂; primary regulator of HIF-1α; induced by HIF-1 (feedback loop) [1] [9].
  • PHD1: Nuclear-localized; prefers HIF-2α; regulates metabolic adaptation (e.g., hepatic gluconeogenesis); not hypoxia-inducible [5] [9].
  • PHD3: Cytoplasmic/nuclear; targets HIF-2α; strongly hypoxia-inducible; regulates neuronal apoptosis and cardiomyocyte function [5] [9].RNAi studies confirm that only PHD2 suppression stabilizes HIF-1α under normoxia, indicating non-redundancy [2]. Isoform-specific knockout mice further demonstrate divergent phenotypes: PHD1⁻/⁻ mice exhibit impaired exercise tolerance, PHD2⁺/⁻ mice develop polycythemia, while PHD3⁻/⁻ mice show sympathetic nervous system abnormalities [9].

Transcriptional and Post-Translational Regulation of PHD2 Expression

PHD2 expression is dynamically regulated by multiple mechanisms:

  • Transcriptional control: The EGLN1 promoter contains a functional hypoxia-response element (HRE). HIF-1α directly binds this HRE during hypoxia, inducing PHD2 transcription and creating a negative feedback loop for HIF degradation upon reoxygenation [3] [6]. Chromatin immunoprecipitation (ChIP) assays confirm HIF-1α occupancy within the EGLN1 5' UTR [6].
  • Post-translational modifications: FKBP38 promotes PHD2 degradation via the ubiquitin-proteasome system. MAGE-11 inhibits PHD2 activity without degradation in cancers. MicroRNAs (e.g., miR-182) downregulate PHD2 in prostate cancer, amplifying HIF signaling [1] [4]. Estrogen and cell confluence also modulate PHD2 stability through poorly defined mechanisms [5].

Properties

Product Name

PhD2

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